N,1,2-trimethylpiperidin-4-amine

Übersicht

Beschreibung

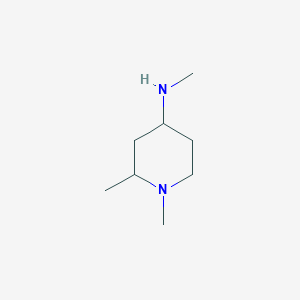

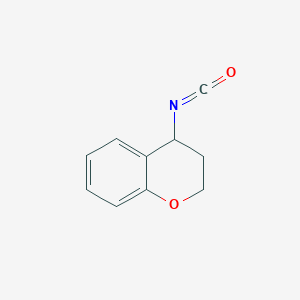

N,1,2-trimethylpiperidin-4-amine is a heterocyclic compound containing a six-membered piperidine ring. Its chemical formula is C9H21N3 . The compound features an amino group (NH2) attached to the piperidine ring. It has potential applications in medicinal chemistry due to its structural features and reactivity .

2.

Synthesis Analysis

The synthesis of N,1,2-trimethylpiperidin-4-amine involves various methods. Common approaches include cyclization , hydrogenation , and multicomponent reactions . Researchers have explored both intra- and intermolecular reactions to obtain substituted piperidines. These synthetic routes are essential for constructing biologically active compounds .

3.

Molecular Structure Analysis

The molecular structure of N,1,2-trimethylpiperidin-4-amine consists of a six-membered piperidine ring with three methyl groups attached to the nitrogen atom. The amino group is positioned at the fourth carbon, resulting in a tertiary amine. The sp3-hybridized carbon atoms contribute to the overall stability of the molecule .

4.

Chemical Reactions Analysis

- Amination : Introducing additional amino groups. These reactions allow the diversification of piperidine-based compounds .

5.

Physical And Chemical Properties Analysis

7.

Wissenschaftliche Forschungsanwendungen

Biomass-Based Alcohol Amination : N,1,2-trimethylpiperidin-4-amine is relevant in the catalytic amination of biomass-based alcohols, playing a role in producing key intermediates for industries like agrochemicals, pharmaceuticals, and food additives. This process is significant for sustainable chemical production (Pera‐Titus & Shi, 2014).

Synthesis of Hindered Amine Light Stabilizers (HALS) : It is involved in the synthesis of novel polymerizable HALS, which are important in the production of materials with enhanced light stability. These materials have applications in various industries, including plastics and coatings (Wilén et al., 2000).

Functionalization of Silica Particles : The compound finds use in amine-functionalizing colloidal silica particles. This process is crucial for applications in sensors, templates, antimicrobial surfaces, and cell scaffolds (Soto-Cantu et al., 2012).

Catalysis in Aryl-Cl Activation and Polymerization : N,1,2-trimethylpiperidin-4-amine-based complexes are used as catalysts for aryl-Cl activation and hydrosilane polymerization, contributing to advancements in materials science and chemical synthesis (Deeken et al., 2006).

Synthesis of Poly(β-amino esters) : It's instrumental in the synthesis of poly(β-aminoesters), which are used for hydrolytic degradation and DNA interactions, significant in biomedical applications like gene delivery (Lynn & Langer, 2000).

Photoredox Catalysis in Aromatic C-H Functionalization : The compound is relevant in photoredox-based catalysis for aromatic C-H functionalization, crucial for creating complex aromatic compounds used in pharmaceutical research (Romero et al., 2015).

Graphene-Based Catalysis : It has applications in graphene-based catalysis for the reduction of nitro compounds, relevant in environmental remediation and chemical synthesis (Nasrollahzadeh et al., 2020).

Neurotropic Activity Studies : Studies have been conducted to understand the neurotropic activity of compounds structurally related to N,1,2-trimethylpiperidin-4-amine, which could lead to the discovery of novel bioactive molecules in the field of neuroscience (Zaliznaya et al., 2020).

Wirkmechanismus

The specific mechanism of action for N,1,2-trimethylpiperidin-4-amine depends on its context within a larger molecule or drug. As a tertiary amine, it may act as a base , participate in acid-base reactions , or influence the stereochemistry of neighboring functional groups. Further studies are needed to elucidate its precise biological interactions .

6.

Safety and Hazards

Eigenschaften

IUPAC Name |

N,1,2-trimethylpiperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2/c1-7-6-8(9-2)4-5-10(7)3/h7-9H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHEMOUYHIVTHGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CCN1C)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701301284 | |

| Record name | N,1,2-Trimethyl-4-piperidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701301284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,1,2-trimethylpiperidin-4-amine | |

CAS RN |

90203-06-8 | |

| Record name | N,1,2-Trimethyl-4-piperidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90203-06-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,1,2-Trimethyl-4-piperidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701301284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Allyl-5-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1373133.png)

![6-bromo-7-methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B1373139.png)